1,2:3,6-Di-O-isopropylidene-L-sorbofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

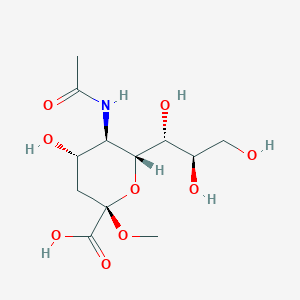

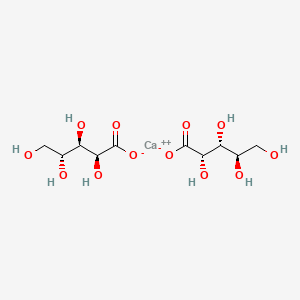

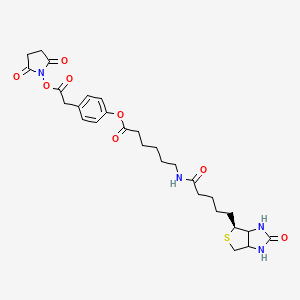

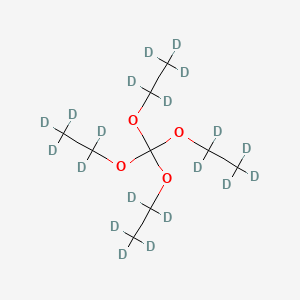

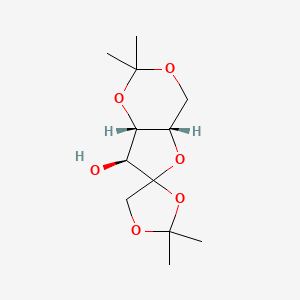

1,2:3,6-Di-O-isopropylidene-L-sorbofuranose is a derivative of L-sorbose, known for its relevance in synthesizing modified sugars and chiral compounds. This compound is significant in carbohydrate chemistry due to its structural and functional properties.

Synthesis Analysis

The synthesis of 1,2:3,6-Di-O-isopropylidene-L-sorbofuranose involves specific methodologies to ensure accuracy and purity. Biela‐Banaś et al. (2013) revisited the synthesis process to correct inconsistencies in spectral data and structural assignments previously reported in the literature, providing unambiguous synthesis and definitive spectral data on derivatives of 1,2- and 2,3-O-isopropylidene-α-L-sorbofuranoses (Biela‐Banaś, Gallienne, & Martin, 2013).

Molecular Structure Analysis

The molecular structure of 1,2:3,6-Di-O-isopropylidene-L-sorbofuranose is complex, influencing its chemical behavior. Studies on its derivatives using proton magnetic resonance spectroscopy have revealed insights into its favored conformations, indicating significant conformational stability imposed by isopropylidene groups (Maeda, Tori, Satoh, & Tokuyama, 1968).

Chemical Reactions and Properties

1,2:3,6-Di-O-isopropylidene-L-sorbofuranose undergoes various chemical reactions, forming key intermediates in the synthesis of complex molecules. For example, Re et al. (2009) utilized it as a starting material for synthesizing polyhydroxylated nor-tropane alkaloids, highlighting its versatility in organic synthesis (Re, Franco, Sánchez-Cantalejo, & Tamayo, 2009).

Physical Properties Analysis

The physical properties of 1,2:3,6-Di-O-isopropylidene-L-sorbofuranose, such as melting point, solubility, and crystalline structure, are essential for its application in various chemical processes. Investigations into its crystal structure and conformation have provided insights into its physical characteristics and behavior under different conditions (Brimacombe, Gent, & Hámor, 1968).

Chemical Properties Analysis

The chemical properties of 1,2:3,6-Di-O-isopropylidene-L-sorbofuranose, including its reactivity and stability, are influenced by its unique molecular structure. Its reactivity in nucleophilic displacement reactions and other transformations is a key area of study, providing valuable information for its application in synthetic chemistry (Brimacombe, Gent, & Westwood, 1970).

Aplicaciones Científicas De Investigación

Synthesis and Structural Revisions

A reinvestigation highlighted the synthesis and corrected spectral data of mono- and di-O-isopropylidene-l-sorbofuranose derivatives. This work provided definitive data, addressing inconsistencies in the literature and erroneous structural assignments, thereby facilitating accurate utilization in further research (Biela-Banaś, Gallienne, & Martin, 2013).

Applications in Alkaloid Synthesis

The compound has been employed as a starting material for the total synthesis of complex molecules such as polyhydroxylated nor-tropane alkaloids, illustrating its role in generating bioactive compounds (Lo Re, Franco, Sánchez-Cantalejo, & Tamayo, 2009).

Development of Chiral Compounds

Research demonstrated the synthesis of partially protected DMDP derivatives from D-fructose using di-O-isopropylidene derivatives. This approach underlines the importance of these derivatives in creating chiral compounds with potential pharmaceutical applications (Izquierdo, Plaza, & Franco, 2002).

Antibacterial Activity

Carbohydrate-based ferrocenyl boronate esters synthesized from protected sugar diols, including 1,2-O-isopropylidene-α-L-sorbofuranose, demonstrated moderate to good antibacterial activity against various bacterial strains. This finding suggests the potential of these derivatives in medicinal chemistry, especially as part of antibacterial agents (Reddy et al., 2013).

Glycopeptide Libraries

The efficient O-acylation of di-O-isopropylidene-α-D-galactopyranose, among others, with N-(Z-alpha-aminoacyl)benzotriazoles to produce chiral O-(Z-alpha-aminoacyl) sugars highlights another application. These products serve as convenient building blocks for glycopeptide libraries, essential for developing novel therapeutic agents (Katritzky, Angrish, & Narindoshvili, 2007).

Safety And Hazards

The specific safety and hazards information for 1,2:3,6-Di-O-isopropylidene-L-sorbofuranose is not mentioned in the search results. However, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure5. It should be protected from heat and stored under dry inert gas6.

Direcciones Futuras

1,2:3,6-Di-O-isopropylidene-L-sorbofuranose has potential applications in the synthesis of anti-cancer agents, antivirals, and pharmaceuticals aimed at combating diabetes and cardiovascular ailments2. This suggests that it could play a significant role in future biomedical research and drug discovery.

Propiedades

IUPAC Name |

(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(17-10)9(13)12(16-7)6-15-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEJCBLGJUDCTN-NYWHPJDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C3(O2)COC(O3)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]2[C@@H](O1)[C@@H](C3(O2)COC(O3)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:4,6-Di-O-isopropylidene-L-sorbofuranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.